molecular formula C12H14N2O2S B2805460 4-(2-Thiophen-2-ylpropanoyl)morpholine-3-carbonitrile CAS No. 1436302-55-4

4-(2-Thiophen-2-ylpropanoyl)morpholine-3-carbonitrile

Cat. No.: B2805460
CAS No.: 1436302-55-4
M. Wt: 250.32
InChI Key: MDHVCAQNLWTWAY-UHFFFAOYSA-N
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Description

4-(2-Thiophen-2-ylpropanoyl)morpholine-3-carbonitrile is a compound that features a thiophene ring, a morpholine ring, and a carbonitrile group. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .

Scientific Research Applications

4-(2-Thiophen-2-ylpropanoyl)morpholine-3-carbonitrile has several scientific research applications:

Future Directions

The future directions for research on “4-(2-Thiophen-2-ylpropanoyl)morpholine-3-carbonitrile” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. These compounds could have potential applications in various fields, including medicinal chemistry and material science .

Preparation Methods

The synthesis of 4-(2-Thiophen-2-ylpropanoyl)morpholine-3-carbonitrile typically involves the condensation of thiophene derivatives with morpholine and a nitrile group. Common synthetic routes include the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(2-Thiophen-2-ylpropanoyl)morpholine-3-carbonitrile can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-(2-Thiophen-2-ylpropanoyl)morpholine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The thiophene ring can interact with biological macromolecules, leading to various biological effects. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar compounds to 4-(2-Thiophen-2-ylpropanoyl)morpholine-3-carbonitrile include other thiophene derivatives such as suprofen and articaine. These compounds also feature thiophene rings and exhibit diverse biological activities. this compound is unique due to its specific combination of a thiophene ring, a morpholine ring, and a carbonitrile group, which may confer distinct biological and chemical properties .

Properties

IUPAC Name

4-(2-thiophen-2-ylpropanoyl)morpholine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-9(11-3-2-6-17-11)12(15)14-4-5-16-8-10(14)7-13/h2-3,6,9-10H,4-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHVCAQNLWTWAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)C(=O)N2CCOCC2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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